

# Introduction: The Significance of the 1,2,4-Triazole Scaffold

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## Compound of Interest

**Compound Name:** 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

**Cat. No.:** B1454780

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The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide or ester groups. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anticonvulsant properties. The incorporation of a benzoic acid moiety introduces a key functional group for modulating solubility, forming salts, and establishing critical interactions with biological targets. The specific molecule, **4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid**, combines these features, making it a compound of significant interest for drug discovery programs. This guide will explore its probable synthesis, analytical characterization, and the therapeutic promise suggested by closely related analogues.

## Physicochemical Properties and Identification

While a specific CAS number is not publicly indexed, key properties can be derived from its chemical structure.

Property	Value/Information	Source
IUPAC Name	4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid	-
CAS Number	Not publicly indexed	-
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	203.20 g/mol	<a href="#">[1]</a>
Purity	Typically available at ≥97% for research purposes	<a href="#">[1]</a>
Appearance	Expected to be a solid powder	-

## Proposed Synthesis and Structural Elucidation

A definitive, published synthesis for **4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid** is not readily available. However, a plausible and efficient multi-step synthetic route can be designed based on established methodologies for analogous 1,2,4-triazole derivatives.[\[2\]](#) The proposed pathway begins with commercially available 4-aminobenzoic acid.

## Experimental Protocol: A Plausible Synthetic Pathway

### Step 1: Diazotization of 4-Aminobenzoic Acid

- Suspend 4-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath. The acid serves to form the amine salt, making it soluble and ready for diazotization.
- Add a solution of sodium nitrite (NaNO<sub>2</sub>) dropwise while maintaining the low temperature. This in-situ formation of nitrous acid reacts with the primary amine to generate a diazonium salt intermediate.

### Step 2: Reduction to 4-Hydrazinobenzoic Acid

- Introduce a reducing agent, such as stannous chloride (SnCl<sub>2</sub>) in concentrated hydrochloric acid, to the cold diazonium salt solution. The diazonium group is reduced to a hydrazine

moiety.

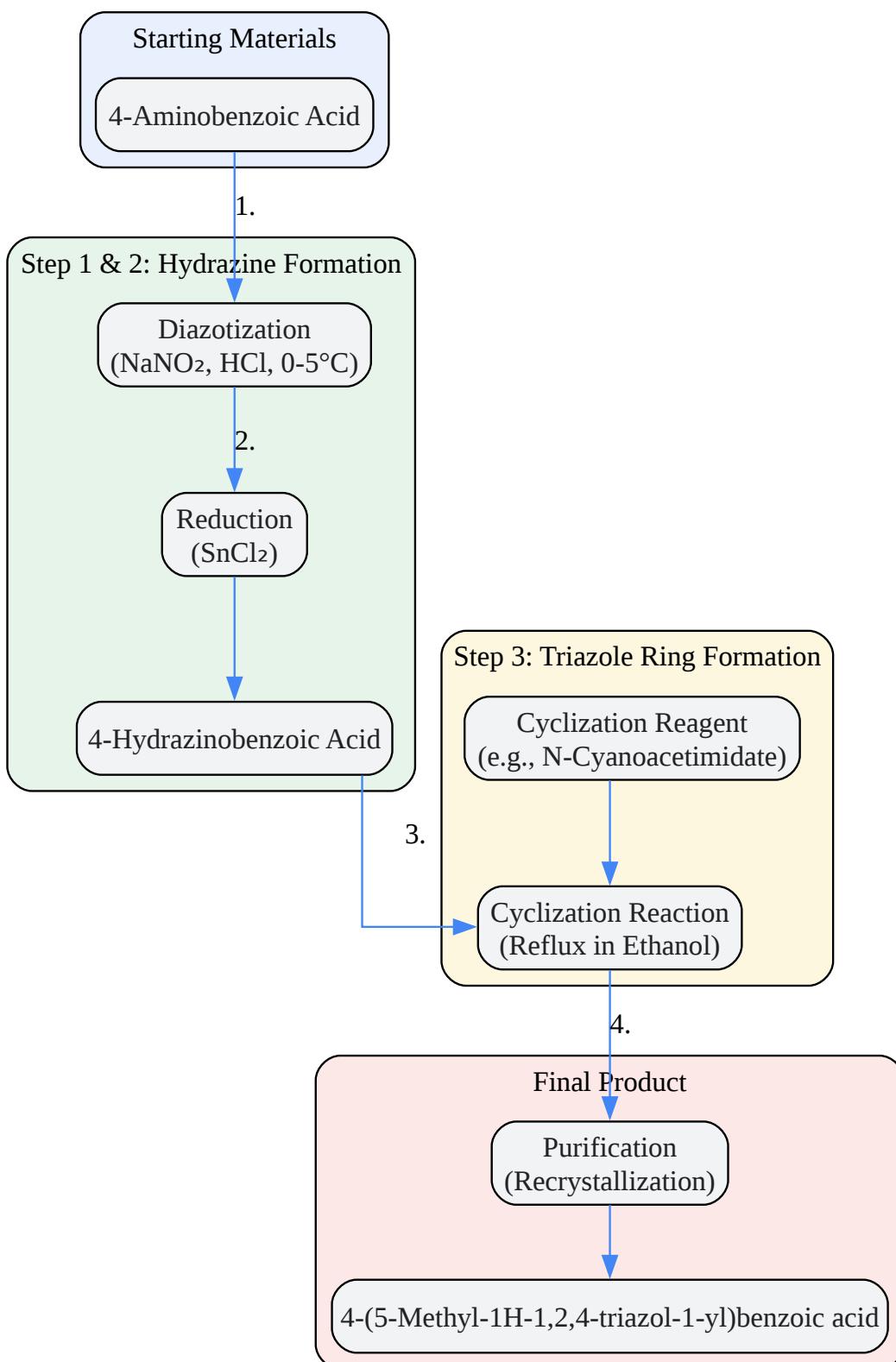
- Carefully neutralize the reaction mixture to precipitate the 4-hydrazinobenzoic acid hydrochloride, which can be filtered and washed.

#### Step 3: Cyclization to form the 5-Methyl-1,2,4-Triazole Ring

- React the 4-hydrazinobenzoic acid intermediate with N-cyanoacetimidate or a similar reagent that provides the necessary carbon and nitrogen atoms for the triazole ring.
- Alternatively, a well-established route involves reacting the hydrazine with an acetyl source (like acetic anhydride) to form an acylhydrazide, followed by cyclization with a source of nitrogen (like hydrazine or ammonia) under heating. For the specific 5-methyl isomer, reaction with acetimidic acid ethyl ester or a related synthon would be a logical choice.
- The reaction is typically refluxed in a suitable solvent like ethanol or acetic acid. The choice of cyclizing agent is critical for controlling the regiochemistry and ensuring the formation of the desired 5-methyl isomer.

#### Step 4: Purification and Isolation

- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- The product may precipitate out of solution. If not, the solvent is removed under reduced pressure.
- The crude solid is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the final product, **4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid**.

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A proposed synthetic workflow for the target compound.

## Structural Characterization: A Self-Validating System

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectroscopic signatures provide a benchmark for validation.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals:
  - Two doublets in the aromatic region (approx. 7.7-8.1 ppm), corresponding to the protons on the benzoic acid ring.[3]
  - A singlet for the proton on the triazole ring.
  - A singlet at approximately 2.5 ppm, integrating to three protons, which is characteristic of the methyl group attached to the triazole ring.[3]
  - A broad singlet at a high chemical shift (>12 ppm) for the carboxylic acid proton.[3]
- $^{13}\text{C}$  NMR: The carbon spectrum would confirm the carbon framework:
  - A signal for the carboxylic acid carbon around 167 ppm.[3]
  - Multiple signals in the aromatic region (120-145 ppm) for the carbons of the benzoic acid.
  - Two signals for the triazole ring carbons.
  - A signal in the aliphatic region (approx. 14 ppm) for the methyl carbon.[3]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula ( $\text{C}_{10}\text{H}_9\text{N}_3\text{O}_2$ ) by providing a highly accurate mass measurement of the molecular ion ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ).

## Applications in Drug Discovery and Development

While direct biological data for **4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid** is sparse, extensive research on its close analogues provides a strong rationale for its investigation as a therapeutic agent.

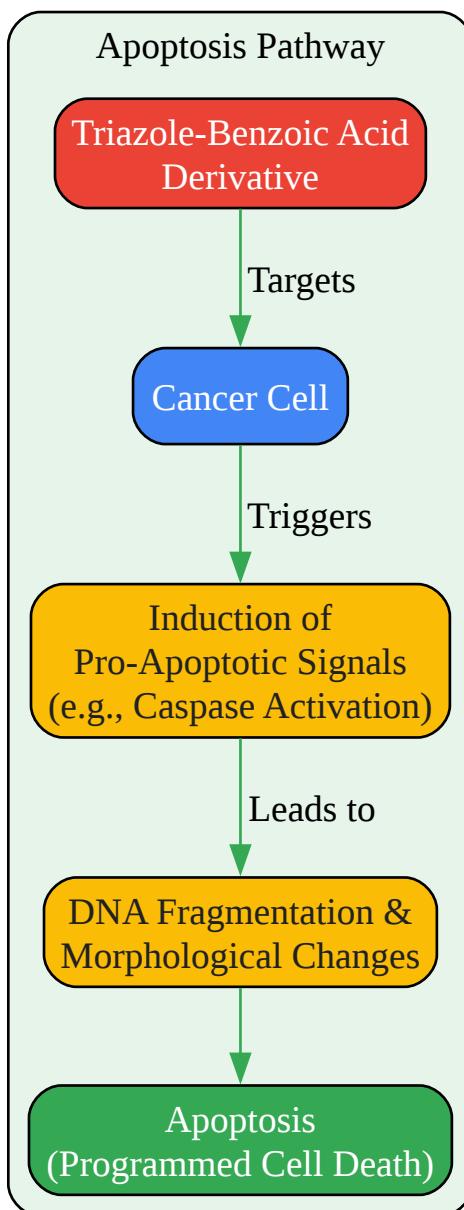
## Anticancer Activity

Numerous studies have synthesized hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and evaluated their cytotoxic effects against various cancer cell lines.<sup>[3][4]</sup> These studies reveal that the triazole-benzoic acid scaffold is a promising platform for developing potent anticancer molecules.

For instance, a series of hybrids demonstrated significant inhibitory activities against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.<sup>[3][5]</sup> The mechanism of action for the most potent of these compounds was found to be the induction of apoptosis, a programmed cell death pathway that is a primary target for cancer therapies.<sup>[3][4]</sup>

Compound Analogue	Cell Line	IC <sub>50</sub> (µM)	Reference	
			Drug (Doxorubicin)	Source
Analogue 14	MCF-7	15.6	19.7	[3]
Analogue 2	MCF-7	18.7	19.7	[3]
Analogue 15	HCT-116	23.9	22.6	[3]

This data strongly suggests that the core 4-(1,2,4-triazol-1-yl)benzoic acid structure is a key pharmacophore for anticancer activity. The addition of a methyl group at the 5-position, as in the title compound, could modulate this activity by altering the molecule's steric and electronic properties, potentially improving target binding or pharmacokinetic parameters.



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Mechanism of action for related anticancer compounds.

## Antioxidant Potential

Oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation. Compounds that can scavenge free radicals have significant therapeutic potential. A study evaluating fourteen triazole benzoic acid hybrids confirmed their antioxidant properties using various in vitro assays like DPPH and ABTS radical scavenging.<sup>[6]</sup> The parent compounds, without extensive modification, showed significant antioxidant activity,

comparable in some assays to standards like butylated hydroxyanisole (BHA).<sup>[6][7]</sup> This intrinsic antioxidant capacity of the scaffold suggests that **4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid** is also a promising candidate for development as an antioxidant agent.

## Conclusion and Future Perspectives

**4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid** represents a molecule of high interest for medicinal chemistry and drug development. Although it is not a widely commercialized compound, a logical and feasible synthetic pathway can be proposed based on established chemical literature. The true value of this compound lies in the therapeutic potential suggested by its structural relatives. The consistent and potent anticancer activity, driven by apoptosis induction, and the notable antioxidant properties of the 4-(1,2,4-triazol-1-yl)benzoic acid scaffold provide a compelling foundation for the future investigation of this specific 5-methyl derivative.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines and in antioxidant assays. Subsequent studies could explore structure-activity relationships (SAR) by modifying the methyl group or substituting other positions on the triazole and benzoic acid rings to optimize potency and selectivity, paving the way for potential preclinical development.

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